Suxamethonium bromide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Suxamethonium Bromid wird durch Veresterung von Bernsteinsäure mit Cholinbromid synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid, um die Bildung der Esterbindung zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Suxamethonium Bromid durch Umsetzen von Bernsteinsäure mit Cholinbromid in Gegenwart eines Katalysators unter kontrollierten Temperatur- und Druckbedingungen hergestellt. Das Produkt wird dann durch Kristallisation gereinigt und getrocknet, um die endgültige Verbindung zu erhalten .

Arten von Reaktionen:

Oxidation und Reduktion: Es gibt nur begrenzte Informationen über die Oxidations- und Reduktionsreaktionen von Suxamethonium Bromid, da es hauptsächlich für seine Hydrolyse bekannt ist.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Alkalische Bedingungen (z. B. Natriumhydroxid) beschleunigen die Hydrolyse von Suxamethonium Bromid.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Anesthesia

Suxamethonium bromide is primarily used to facilitate tracheal intubation during general anesthesia. It provides rapid muscle relaxation, allowing for easier access to the airway. The drug's onset of action is typically within one minute, and its effects last for about 5 to 10 minutes, making it ideal for short surgical procedures .

Electroconvulsive Therapy

In electroconvulsive therapy (ECT), suxamethonium is employed to prevent muscle contractions during the procedure. This application is crucial as it reduces the risk of injury from involuntary movements while ensuring patient safety .

Intensive Care

Suxamethonium is also utilized in intensive care settings to facilitate mechanical ventilation by inducing muscle relaxation in patients who require respiratory support .

Comparative Studies

Several studies have compared suxamethonium with other neuromuscular blockers like rocuronium:

Safety Considerations

While suxamethonium is generally safe for use in appropriate populations, there are significant risks associated with its administration:

- Malignant Hyperthermia: A rare but serious reaction that can occur in susceptible individuals.

- Hyperkalemia: Increased potassium levels can lead to cardiac complications, particularly in patients with certain underlying conditions such as burns or neuromuscular disorders.

- Allergic Reactions: Though rare, some patients may experience severe allergic reactions .

Emergency Medicine

In emergency settings, suxamethonium has been utilized effectively for rapid sequence intubation (RSI). A study highlighted its use in trauma cases where time is critical; successful intubation was achieved with minimal complications .

Surgical Applications

In elective surgeries, suxamethonium's rapid onset has been documented in multiple case studies as beneficial for achieving optimal intubating conditions without prolonged effects that could complicate postoperative recovery .

Wirkmechanismus

Suxamethonium bromide acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, causing sustained depolarization of the motor endplate . This prevents the repolarization of the membrane, leading to muscle paralysis . The compound is rapidly hydrolyzed by plasma cholinesterase, resulting in a short duration of action .

Vergleich Mit ähnlichen Verbindungen

Rocuronium Bromide: A non-depolarizing neuromuscular blocker with a longer duration of action compared to suxamethonium bromide.

Atracurium Besilate: Another non-depolarizing agent used for muscle relaxation during surgery.

Mivacurium Chloride: A short-acting non-depolarizing neuromuscular blocker.

Uniqueness: this compound is unique due to its rapid onset and short duration of action, making it ideal for rapid sequence induction in anesthesia . Unlike non-depolarizing agents, it causes initial muscle fasciculations followed by paralysis .

Biologische Aktivität

Suxamethonium bromide, also known as succinylcholine, is a depolarizing neuromuscular blocker widely used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of this compound, examining its mechanism of action, clinical implications, and associated risks, supported by data tables and case studies.

Suxamethonium acts by mimicking acetylcholine (ACh) at the neuromuscular junction. Upon administration, it binds to nicotinic acetylcholine receptors on the motor end plate, leading to:

- Phase 1 Block : The binding causes persistent depolarization of the motor end plate, resulting in muscle fasciculations followed by paralysis as the muscle cannot repolarize due to continued receptor activation .

- Rapid Hydrolysis : The drug is rapidly metabolized by plasma cholinesterase into succinic acid and choline, which are naturally occurring metabolites. This rapid breakdown accounts for its short duration of action, typically lasting 5 to 15 minutes .

Clinical Applications

Suxamethonium is primarily used for:

- Rapid Sequence Intubation : Its quick onset and short duration make it ideal for emergency situations where rapid intubation is necessary.

- Electroconvulsive Therapy : It is also employed in procedures requiring muscle relaxation to prevent injury during convulsions .

Pharmacokinetics

The pharmacokinetic profile of suxamethonium includes:

| Property | Value |

|---|---|

| Onset of Action | 30-60 seconds |

| Duration of Action | 5-15 minutes |

| Metabolism | Plasma cholinesterase |

| Excretion | Renal (as metabolites) |

This profile highlights its effectiveness in providing rapid muscle relaxation.

Case Studies and Reports

- Hyperkalemia Risk : A significant risk associated with suxamethonium is hyperkalemia, particularly in patients with certain medical conditions such as burns, neuromuscular disorders, or prolonged immobilization. Studies indicate that suxamethonium can cause a dangerous release of potassium from the intracellular space into the bloodstream, leading to cardiac complications .

- Anaphylactic Reactions : There have been documented cases of severe allergic reactions to suxamethonium. One report detailed a patient who experienced anaphylaxis after multiple uneventful administrations, underscoring the importance of monitoring for adverse reactions even after prior successful use .

- Comparative Studies : Research comparing suxamethonium with non-depolarizing agents like rocuronium showed that while suxamethonium provided excellent intubating conditions in 100% of cases, rocuronium achieved similar outcomes but with longer duration .

Safety Considerations

While suxamethonium is generally safe for most patients, certain populations require caution:

- Patients with Neuromuscular Disorders : Conditions like muscular dystrophy or upper motor neuron injuries can lead to an increased number of ACh receptors, heightening the risk of hyperkalemia .

- Burn Patients : The risk is particularly pronounced within the first 48 hours post-burn due to receptor proliferation linked to tissue damage .

Eigenschaften

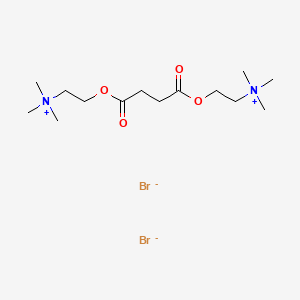

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDOIORVQFUBKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Suxamethonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30877661 | |

| Record name | Succinylcholine Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-94-7 | |

| Record name | Suxamethonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MBL83KX8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.